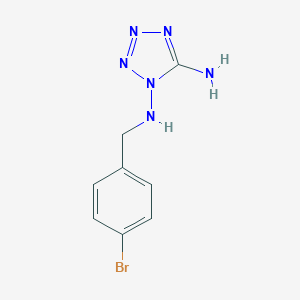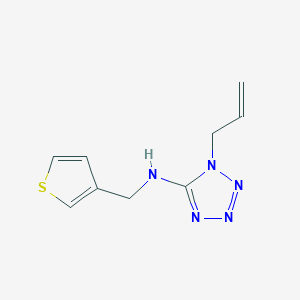![molecular formula C18H21NO4 B276652 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine, also known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention in scientific research. MDMA is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1912 by the German pharmaceutical company Merck, and its psychoactive properties were discovered in the 1970s. MDMA is known for its ability to induce feelings of euphoria, empathy, and increased sociability. In recent years, MDMA has been studied for its potential therapeutic applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD).
Mechanism of Action
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, and is thought to be involved in the regulation of emotions. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine causes the release of serotonin from the presynaptic neurons, leading to increased serotonin levels in the synaptic cleft. This results in increased activation of serotonin receptors, leading to feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine has been associated with neurotoxicity and cognitive impairment, particularly in the areas of memory and attention. However, the therapeutic use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine in a controlled setting has not been associated with significant adverse effects.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine has several advantages and limitations for use in laboratory experiments. Its ability to increase feelings of empathy and social bonding makes it useful for studying social behavior and relationships. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine can also be used to study the effects of serotonin on the brain and behavior. However, the use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine in laboratory experiments is limited by its potential for neurotoxicity and the ethical considerations surrounding the use of a psychoactive drug in animal studies.
Future Directions
There are several future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine. One area of interest is the development of new therapeutic approaches for the treatment of psychiatric disorders such as PTSD. This includes the use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine in combination with other psychotherapeutic techniques, as well as the development of new drugs that target the same neurotransmitter systems as N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine. Another area of interest is the study of the long-term effects of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine on the brain and behavior, particularly in individuals who use the drug recreationally. This includes the development of new imaging techniques that can detect changes in brain structure and function associated with N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine use. Finally, there is a need for further research on the potential risks and benefits of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine use in a therapeutic context, including the development of guidelines for safe and effective use of the drug in clinical settings.
Synthesis Methods
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine is synthesized through a multi-step process involving the reaction of safrole, a natural compound found in sassafras oil, with other chemicals such as hydrochloric acid, sodium hydroxide, and methylamine. The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine is complex and requires specialized equipment and expertise. Due to its illicit nature, the production of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine is illegal in most countries.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine has been studied extensively for its potential therapeutic applications in treating psychiatric disorders such as PTSD, anxiety, and depression. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine has been shown to increase feelings of empathy, trust, and social bonding, which may help individuals with PTSD to overcome traumatic experiences and improve their social relationships. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine-assisted psychotherapy involves administering a single dose of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine in a controlled setting, followed by a series of therapy sessions. This approach has shown promising results in clinical trials, with some participants experiencing significant improvements in symptoms of PTSD.
properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C18H21NO4/c1-20-9-8-19-11-14-2-5-16(6-3-14)21-12-15-4-7-17-18(10-15)23-13-22-17/h2-7,10,19H,8-9,11-13H2,1H3 |
InChI Key |
KFSDDJVGMQFNFL-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)

![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)